molecular formula C8H7ClN2O B8097441 2-Chloro-6-methoxyimidazo[1,2-a]pyridine

2-Chloro-6-methoxyimidazo[1,2-a]pyridine

Cat. No.: B8097441
M. Wt: 182.61 g/mol
InChI Key: YSHPYZYXBODJEA-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyimidazo[1,2-a]pyridine is a bicyclic heteroaromatic compound featuring a chloro substituent at position 2 and a methoxy group at position 6. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug discovery, particularly as a core structure for kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics. The methoxy group enhances solubility, while the chloro substituent influences electronic properties and binding interactions with biological targets .

Properties

IUPAC Name

2-chloro-6-methoxyimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHPYZYXBODJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminopyridine derivatives with α-bromoketones in the presence of a base. The reaction is often carried out under solvent-free conditions and may involve microwave irradiation to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-6-methoxyimidazo[1,2-a]pyridine may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 2-Chloro-6-methoxyimidazo[1,2-a]pyridine. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

2-Chloro-6-methoxyimidazo[1,2-a]pyridine has found applications in various scientific research areas:

  • Medicinal Chemistry: The compound has been studied for its potential antituberculosis, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a promising candidate for drug development.

  • Material Science: The compound's unique electronic properties have been explored for use in organic semiconductors and photovoltaic materials.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Chloro-6-methoxyimidazo[1,2-a]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling cascades or inhibition of specific biochemical processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
2-Chloro-6-methoxyimidazo[1,2-a]pyridine 2-Cl, 6-OCH3 C₈H₇ClN₂O 198.61 (calculated) Enhanced solubility, CNS activity
6-Chloro-2-methylimidazo[1,2-a]pyridine 6-Cl, 2-CH3 C₈H₇ClN₂ 166.61 Lower polarity; intermediate in synthesis
2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine 2-CH₂Cl, 6-CF3 C₉H₆ClF₃N₂ 234.61 High lipophilicity; potential kinase inhibition
6-Chloroimidazo[1,2-a]pyridine 6-Cl, no 2-substituent C₇H₅ClN₂ 152.58 Base scaffold for functionalization
6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine 6-Cl, 2-CH3, 3-I C₈H₆ClIN₂ 292.51 Radiolabeling applications

Pharmacological and ADME Profiles

Bioactivity

  • 2-(4-Chlorophenyl)-6-(m-tolyl)imidazo[1,2-a]pyridine (cpd S1) : Shows early promise in safety pharmacology studies with moderate CYP450 inhibition .
  • 8-Amino-2,6-Disubstituted Analogs: Exhibit nanomolar affinity for kinases (e.g., JAK2, EGFR) due to hydrogen bonding from the 8-amino group .

ADME Properties

Property 2-Chloro-6-methoxy 6-Chloro-2-methyl 2-Trifluoromethyl
LogP 2.1 (estimated) 2.8 3.5
Aqueous Solubility Moderate (~50 µM) Low (~10 µM) Very Low (<5 µM)
Plasma Protein Binding 85% 90% 95%
CYP3A4 Inhibition Weak Moderate Strong

Data derived from structural analogs and computational models .

Biological Activity

2-Chloro-6-methoxyimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb), as well as its potential as an antiviral agent.

Activity Against Mycobacterium tuberculosis

Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Specifically, the compound 2-chloro-6-methoxyimidazo[1,2-a]pyridine has shown promising results in inhibiting Mtb with minimal cytotoxicity.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives in this class have been reported to range from 0.07 to 0.14 μM for XDR-TB strains, demonstrating significant potency .
  • Cytotoxicity : These compounds exhibited low cytotoxicity against VERO cell lines, with IC50 values greater than 128 μM, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified critical modifications that enhance the activity of imidazo[1,2-a]pyridine derivatives. For instance:

CompoundSubstituentMIC (μM)Cytotoxicity (IC50 μM)
1-0.07>128
2C2 Ethyl0.0009>128
3C6 Chloro0.00045>128

These findings suggest that specific substitutions at the C2 and C6 positions significantly enhance the antibacterial potency without increasing toxicity .

Antiviral Activity

In addition to its antibacterial properties, 2-chloro-6-methoxyimidazo[1,2-a]pyridine has been evaluated for antiviral activity. A derivative of this compound demonstrated notable efficacy against HIV.

  • Inhibition Concentration (IC50) : The derivative exhibited an IC50 value of 0.18 μM against wild-type HIV, with a selectivity index (SI) of 868, indicating a strong potential for further development as an antiviral agent .

Case Study: Anti-Tuberculosis Efficacy

A study conducted on various imidazo[1,2-a]pyridine derivatives highlighted the compound's ability to penetrate macrophages and inhibit intracellular Mtb replication effectively. The study emphasized the importance of lipophilicity and metabolic stability in enhancing drug bioavailability and efficacy.

Case Study: Antiviral Screening

Another research effort focused on synthesizing new derivatives based on the structure of 2-chloro-6-methoxyimidazo[1,2-a]pyridine for screening against HIV. The results indicated that modifications aimed at enhancing hydrogen-bonding interactions could lead to compounds with increased antiviral potency .

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